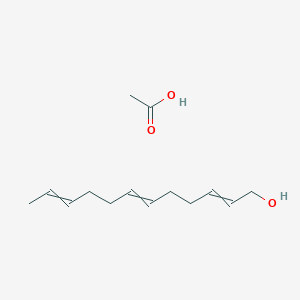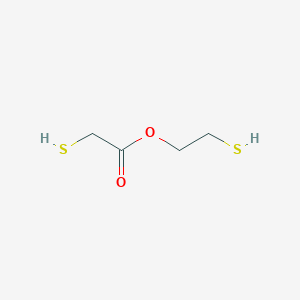![molecular formula C28H16 B14679985 Anthra[1,2-e]acephenanthrylene CAS No. 28512-55-2](/img/structure/B14679985.png)
Anthra[1,2-e]acephenanthrylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes multiple fused aromatic rings. It is a member of the larger family of PAHs, which are known for their stability and unique chemical properties.
Preparation Methods
The synthesis of Anthra[1,2-e]acephenanthrylene typically involves multi-step organic reactions. One common method starts with the cyclization of specific precursor compounds. For instance, the preparation of related compounds like acephenanthrylene involves cyclization of 4-(5-acenapthenyl)butyric acid . The exact synthetic route for this compound may vary, but it generally requires precise control of reaction conditions to ensure the correct formation of the aromatic rings.
Chemical Reactions Analysis
Anthra[1,2-e]acephenanthrylene undergoes various chemical reactions typical of PAHs. These include:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nitro groups, which can replace hydrogen atoms on the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution with halogens could produce halogenated derivatives.
Scientific Research Applications
Anthra[1,2-e]acephenanthrylene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research into its interactions with biological molecules can provide insights into the effects of PAHs on living organisms.
Medicine: While not a common drug, its structure can inspire the design of new pharmaceuticals.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Anthra[1,2-e]acephenanthrylene involves its interaction with various molecular targets. In biological systems, PAHs can intercalate into DNA, disrupting replication and transcription processes . This can lead to mutations and other cellular effects. The pathways involved in these interactions are complex and can vary depending on the specific PAH and the biological context.
Comparison with Similar Compounds
Anthra[1,2-e]acephenanthrylene is unique among PAHs due to its specific structure and properties. Similar compounds include:
Acephenanthrylene: Another PAH with a slightly different structure.
Acenaphthylene: A simpler PAH with fewer fused rings.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
These compounds share some chemical properties but differ in their specific structures and reactivities, making each one unique in its applications and effects.
Properties
CAS No. |
28512-55-2 |
|---|---|
Molecular Formula |
C28H16 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
heptacyclo[14.11.1.02,15.03,12.05,10.018,23.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20,22,24(28),25-tetradecaene |
InChI |
InChI=1S/C28H16/c1-2-7-18-15-25-20(14-17(18)6-1)12-13-23-26-16-19-8-3-4-9-21(19)22-10-5-11-24(27(23)25)28(22)26/h1-16H |
InChI Key |
MPPRFVATAIGMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC7=CC=CC=C67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


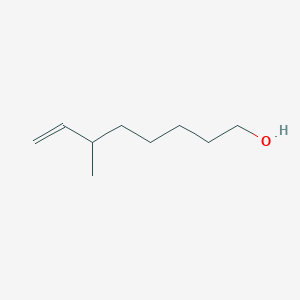
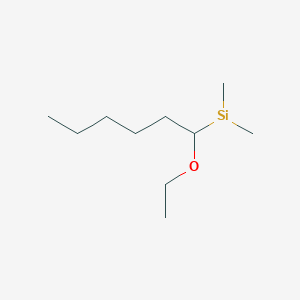
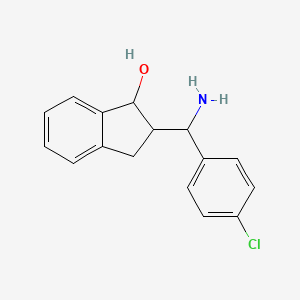

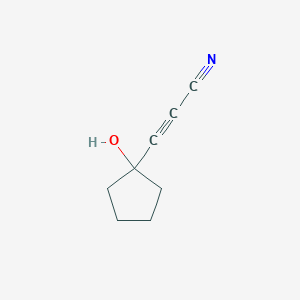

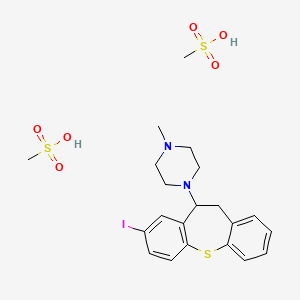

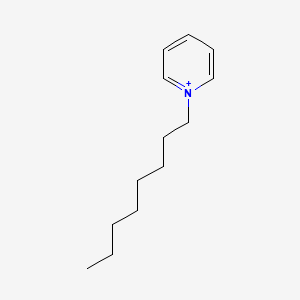

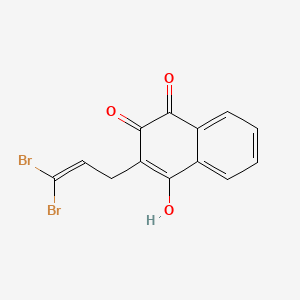
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
